3-Chloro-6-(1-naphthyl)pyridazine
Description
Context within Pyridazine (B1198779) Chemistry as a Heterocyclic System
Pyridazine, a diazine isomer with two adjacent nitrogen atoms in a six-membered ring, is a π-electron deficient heteroaromatic compound. iglobaljournal.com This electron deficiency, coupled with the polarity of the N-N bond, imparts unique reactivity to the pyridazine ring, making it susceptible to nucleophilic substitution, particularly when substituted with leaving groups like halogens. iglobaljournal.com The pyridazine core is a key structural motif in a variety of compounds with significant biological activities. iglobaljournal.com The development of synthetic methodologies to create functionalized pyridazines is an active area of research, with techniques such as inverse-electron-demand Diels-Alder reactions and metal-catalyzed cross-coupling reactions being employed to construct these heterocyclic systems. organic-chemistry.orgorganic-chemistry.org
Significance of Pyridazine and Naphthyl Moieties in Contemporary Organic Synthesis and Materials Science
Both pyridazine and naphthalene (B1677914) scaffolds are independently recognized for their significant contributions to organic synthesis and materials science. Pyridazine derivatives are integral to the development of pharmaceuticals and agrochemicals. google.com Their unique electronic properties also make them valuable in the design of organic light-emitting diodes (OLEDs) and other functional materials. liberty.edu
The naphthalene moiety, a bicyclic aromatic hydrocarbon, is another privileged structure in medicinal chemistry and materials science. nih.govresearchgate.netijpsjournal.com Its extended π-system and ability to engage in π-π stacking interactions make it a valuable component in the design of organic semiconductors and fluorescent probes. acs.org In medicinal chemistry, the incorporation of a naphthyl group can enhance the biological activity of a molecule. nih.govbohrium.com
The combination of these two moieties in 3-Chloro-6-(1-naphthyl)pyridazine results in a molecule with a rich and versatile chemical profile, poised for exploration in various scientific domains.
Research Trajectories for Chlorinated Naphthyl-Substituted Pyridazines
The presence of a chlorine atom on the pyridazine ring of this compound offers a reactive handle for further synthetic modifications. The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the 3-position of the pyridazine ring. This reactivity opens up avenues for the synthesis of a library of novel compounds with potentially interesting biological and material properties.
Current research on chlorinated pyridazines focuses on their application in the synthesis of biologically active molecules and functional materials. epa.govnih.gov For instance, chlorinated pyridazines have been used as precursors in the synthesis of kinase inhibitors for the treatment of inflammatory diseases. sigmaaldrich.com The exploration of chlorinated naphthyl-substituted pyridazines is a promising area of research with the potential to yield novel compounds with unique properties. The interplay between the electron-withdrawing nature of the chlorinated pyridazine ring and the electron-rich, sterically demanding naphthyl substituent is expected to lead to interesting and potentially useful chemical and physical characteristics.
Detailed Research Findings
The chemical properties of this compound and related compounds are summarized in the following tables.
| Property | Value | Reference |
| Molecular Formula | C14H9ClN2 | |
| Molecular Weight | 240.69 g/mol | bldpharm.com |
| CAS Number | 867130-43-6 | bldpharm.com |
Table 1: Physicochemical Properties of this compound
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Chloro-6-phenylpyridazine (B182944) | 20375-65-9 | C10H7ClN2 | 190.63 |
| 3-Chloro-6-methylpyridazine (B130396) | 1121-79-5 | C5H5ClN2 | 128.56 |
| 3-Chloro-6-methoxypyridazine | 1722-10-7 | C5H5ClN2O | 144.56 |
| 3-chloro-6-(chloromethyl)pyridazine | Not Available | C5H4Cl2N2 | 163.01 |
| 3-Chloro-6-(4-nitrophenyl)pyridazine | 99708-47-1 | C10H6ClN3O2 | 235.63 |
| 3-Chloro-6-(1-piperidinyl)pyridazine | 1722-11-8 | C9H12ClN3 | 197.67 |
| 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | Not Available | C7H5ClN4 | 180.60 |
| 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | Not Available | C9H9ClN4 | 220.65 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-naphthalen-1-ylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2/c15-14-9-8-13(16-17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZNCNVAMRHYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301288094 | |
| Record name | 3-Chloro-6-(1-naphthalenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99708-50-6 | |
| Record name | 3-Chloro-6-(1-naphthalenyl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99708-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-(1-naphthalenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301288094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 6 1 Naphthyl Pyridazine and Analogs
Strategies for Pyridazine (B1198779) Ring System Construction
The formation of the pyridazine heterocycle is a well-explored area of synthetic organic chemistry, with several reliable methods available to chemists. These strategies often begin with acyclic precursors that are induced to cyclize, forming the characteristic 1,2-diazine ring.
Condensation Reactions with Hydrazine (B178648) Derivatives
One of the most fundamental and widely used methods for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. studypool.comliberty.edu This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to yield the aromatic pyridazine ring. studypool.com
A common variation of this approach, particularly for the synthesis of pyridazin-3(2H)-ones (which are key precursors to 3-chloropyridazines), employs the cyclization of γ-keto acids with hydrazine hydrate (B1144303). researchgate.netgazi.edu.tr For the synthesis of the 6-(1-naphthyl)pyridazin-3(2H)-one intermediate, the reaction would typically start with a γ-keto acid containing a naphthyl group. The general mechanism involves the initial reaction of hydrazine with one of the carbonyl groups to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable six-membered ring.
The versatility of this method allows for the synthesis of a wide array of substituted pyridazines by simply varying the substituents on the starting dicarbonyl compound.
Table 1: Examples of Dicarbonyl Precursors for Pyridazine Synthesis
| Precursor Type | R1 Group | R2 Group | Resulting Pyridazine Skeleton |
|---|---|---|---|
| 1,4-Diketone | Aryl | Alkyl | 3,6-Disubstituted Pyridazine |
| γ-Keto Acid | Naphthyl | H | 6-(1-Naphthyl)pyridazin-3(2H)-one |
| Maleic Anhydride | H | H | Pyridazine-3,6-dione |
This table is illustrative and represents the general applicability of the condensation method.
Diaza–Wittig Reaction Approaches
A more modern and elegant strategy for pyridazine synthesis is the organophosphorus-catalyzed Diaza-Wittig reaction. rsc.orgthieme-connect.com This method provides a route to substituted pyridazines, often with good to excellent yields, from substrates containing a diazo functionality. rsc.orgrsc.org The reaction is typically catalyzed by a phosphine (B1218219) oxide, such as 3-methyl-1-phenyl-2-phospholene-1-oxide, in the presence of a reducing agent like diphenylsilane. thieme-connect.com
The proposed catalytic cycle involves four main steps:
Reduction of the phosphine oxide catalyst to the active phosphine. rsc.org
Formation of a phosphazine intermediate from the reaction between the phosphine and a diazo compound. rsc.org
Conversion of the phosphazine to an oxazaphosphetane intermediate. rsc.org
Ring closure to yield the desired pyridazine and regenerate the phosphine oxide catalyst. rsc.org
This approach is valued for its ability to create substituted pyridazines that may be difficult to access through more traditional condensation methods. thieme-connect.com
Table 2: Key Components in Catalytic Diaza-Wittig Pyridazine Synthesis
| Component | Example | Role in Reaction | Reference |
|---|---|---|---|
| Starting Material | Diazo derivative of a 1,4-dicarbonyl compound | Provides the N=N and carbon backbone | thieme-connect.com |
| Catalyst | 3-Methyl-1-phenyl-2-phospholene-1-oxide | Organocatalyst for cyclization | thieme-connect.com |
| Reducing Agent | Diphenylsilane | Regenerates the active catalyst | thieme-connect.com |
Formal [4+2] Cycloaddition Pathways
Cycloaddition reactions, particularly those of the [4+2] type like the Diels-Alder reaction, offer another powerful route to the pyridazine core. In these reactions, a four-atom diene component reacts with a two-atom dienophile to form the six-membered ring. For pyridazine synthesis, these reactions often employ "inverse electron demand," where an electron-poor diazadiene reacts with an electron-rich dienophile. mdpi.com
Common diazadiene precursors include 1,2,4,5-tetrazines or 1,2,3-triazines. organic-chemistry.orgorganic-chemistry.orgacs.org For instance, the reaction of a 1,2,4,5-tetrazine (B1199680) with an alkyne or an alkene proceeds with the expulsion of a dinitrogen molecule to afford the pyridazine ring. spbu.ru Similarly, 1,2,3-triazines can react with electron-rich dienophiles like 1-propynylamines in an aza-Diels-Alder reaction to regioselectively produce pyridazine derivatives. organic-chemistry.orgacs.org
Table 3: Representative [4+2] Cycloaddition Reactions for Pyridazine Synthesis
| Diene Component | Dienophile Component | Reaction Type | Reference |
|---|---|---|---|
| 1,2,4,5-Tetrazine | Acetylene | Inverse Electron Demand Diels-Alder | spbu.ru |
| 1,2,3-Triazine | 1-Propynylamine | Aza-Diels-Alder | organic-chemistry.orgacs.org |
Ring Closure Methodologies
Beyond the classical condensation and cycloaddition pathways, a variety of other ring-closure methodologies have been developed. Ring-closing metathesis (RCM) has been successfully applied to the synthesis of pyridazines from appropriately designed diene precursors. bris.ac.ukrsc.org This method uses ruthenium-based catalysts to form the heterocyclic ring, followed by an elimination step to achieve the final aromatic system. bris.ac.uk
Other notable methods include the transition-metal-catalyzed intramolecular cyclization of unsaturated precursors. For example, copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones can yield 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org Enamination followed by a ring-closure sequence is another strategy employed to build fused pyridazinone systems. combichemistry.com These diverse methods provide chemists with a broad toolkit to construct the pyridazine scaffold, tailored to the specific substitution patterns required.
Installation of Chlorine and Naphthyl Substituents
The synthesis of the target molecule, 3-Chloro-6-(1-naphthyl)pyridazine, requires not only the formation of the pyridazine ring but also the precise placement of the chloro and naphthyl groups. The naphthyl substituent is typically introduced at the beginning of the synthetic sequence by using a naphthyl-containing starting material, such as a 1-naphthoyl derivative in a condensation reaction. The chlorine atom, however, is generally installed in a later step by converting a precursor functional group on the pre-formed pyridazine ring.
Direct Halogenation Strategies on Pyridazine Scaffolds
The most common and efficient strategy for introducing a chlorine atom at the 3-position of the pyridazine ring is the direct chlorination of a 6-substituted-pyridazin-3(2H)-one. This precursor, 6-(1-naphthyl)pyridazin-3(2H)-one, is readily synthesized via the condensation methods described previously (Section 2.1.1).
The conversion of the pyridazinone to the 3-chloropyridazine (B74176) is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most widely used reagent for this transformation. google.comnih.gov The reaction mechanism involves the activation of the pyridazinone's carbonyl oxygen by the phosphorus reagent, converting the hydroxyl group of the lactam tautomer into a good leaving group, which is then displaced by a chloride ion. In some procedures, a tertiary amine or a disubstituted formamide (B127407) is added to facilitate the reaction. google.com This method is highly effective and is used in the industrial preparation of various 3-chloropyridazine derivatives. google.comchemicalbook.com
Table 4: Reagents for the Chlorination of Pyridazinones
| Reagent(s) | Precursor | Product | Reference |
|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | 6-Arylpyridazin-3(2H)-one | 3-Chloro-6-arylpyridazine | nih.gov |
| Phosphorus Oxychloride (POCl₃), Disubstituted formamide | 6-(2-hydroxyphenyl)-3(2H)-pyridazinone | 3-Chloro-6-(2-hydroxyphenyl)pyridazine | google.com |
Introduction of the Naphthyl Moiety via Pre-functionalized Building Blocks
A classical and effective method for constructing the 6-arylpyridazine framework involves the cyclocondensation of a 1,4-dicarbonyl compound, or a functional equivalent, with hydrazine. To synthesize this compound, a common precursor is 6-(1-naphthyl)pyridazin-3(2H)-one. This intermediate is typically prepared by reacting a naphthyl-containing γ-ketoacid, such as 4-(1-naphthyl)-4-oxobutanoic acid, with hydrazine hydrate. The reaction proceeds via the formation of a dihydropyridazinone which is then oxidized to the pyridazinone.
Subsequent chlorination of the 6-(1-naphthyl)pyridazin-3(2H)-one using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) yields the desired this compound. The use of pre-functionalized building blocks ensures the correct placement of the naphthyl group on the pyridazine ring from the outset of the synthetic sequence. uni-muenchen.deresearchgate.net
Another approach utilizes aza-Diels-Alder reactions. For instance, an inverse electron-demand aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines can produce 6-aryl-pyridazin-3-amines with high regioselectivity and yields under neutral, metal-free conditions. organic-chemistry.orgacs.org This method offers a broad substrate scope and good functional group compatibility. organic-chemistry.orgacs.org
| Starting Material | Reagent(s) | Product | Reference |
| 4-(1-naphthyl)-4-oxobutanoic acid | 1. Hydrazine hydrate2. Oxidizing agent | 6-(1-naphthyl)pyridazin-3(2H)-one | researchgate.net |
| 6-(1-naphthyl)pyridazin-3(2H)-one | POCl₃ or PCl₅ | This compound | nih.gov |
| 1,2,3-Triazines | 1-Propynylamines | 6-Aryl-pyridazin-3-amines | organic-chemistry.orgacs.org |
Cross-Coupling Techniques for Aryl-Pyridazine Linkages
Modern synthetic organic chemistry heavily relies on cross-coupling reactions to form carbon-carbon bonds, and the synthesis of aryl-pyridazines is no exception. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose. libretexts.orgrsc.org This reaction typically involves the palladium-catalyzed coupling of a halogenated pyridazine with an arylboronic acid. libretexts.orgrsc.org
For the synthesis of this compound, one could envision the reaction of 3,6-dichloropyridazine (B152260) with 1-naphthylboronic acid. By carefully controlling the reaction conditions, such as the catalyst, ligand, base, and stoichiometry of the reagents, it is often possible to achieve selective mono-arylation. nih.govmdpi.comnih.gov The choice of palladium catalyst and phosphine ligand is critical in achieving high yields and selectivity. nih.govmdpi.comnih.govresearchgate.net
Other cross-coupling reactions, such as the Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents), can also be employed to form the aryl-pyridazine bond, though the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the boronic acid reagents. libretexts.org
Advanced Synthetic Techniques for this compound Derivatives
Recent advances in synthetic methodology have provided even more sophisticated tools for the synthesis and functionalization of pyridazine derivatives, enabling the creation of complex molecules with high efficiency and selectivity.
Metal-Catalyzed Synthetic Routes
Beyond the Suzuki-Miyaura reaction, a variety of other metal-catalyzed transformations are employed in pyridazine synthesis. elsevier.com Palladium- and nickel-catalyzed reactions are particularly prominent. researchgate.netresearchgate.net For instance, copper-catalyzed reactions have also been shown to be effective for the functionalization of pyridazines. organic-chemistry.org
A notable development is the direct C-H activation/functionalization of the pyridazine core. This approach avoids the need for pre-halogenated starting materials, offering a more atom-economical route to functionalized pyridazines. While challenging due to the electron-deficient nature of the pyridazine ring, specialized catalytic systems are being developed to address this. researchgate.net
Electroreductive Cross-Coupling Approaches
Electrochemistry offers a green and powerful alternative to traditional cross-coupling methods. Electroreductive cross-coupling reactions utilize an electric current to facilitate the formation of carbon-carbon bonds, often avoiding the need for metal catalysts and chemical reducing agents. While specific applications to the synthesis of this compound are not yet widely reported, the general methodology holds promise for the coupling of halo-pyridazines with aryl halides. This area of research is expanding and could provide more sustainable synthetic routes in the future.
Click Chemistry Applications in Pyridazine Synthesis
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nd.edu The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). youtube.com
In the context of pyridazine synthesis, click chemistry is primarily used for the late-stage functionalization of pyridazine derivatives rather than the initial ring construction. For example, a pyridazine scaffold containing an azide (B81097) or alkyne handle can be readily coupled with a variety of molecules, allowing for the rapid generation of diverse compound libraries. This approach has been used to synthesize 3,6-bis(4-triazolyl)pyridazines, which have been investigated for their electronic properties. nih.gov
Optimization of Reaction Conditions and Yields in Pyridazine Synthesis
Achieving high yields and purity in pyridazine synthesis is critically dependent on the optimization of reaction conditions. Key parameters that are frequently adjusted include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. acs.org
For Suzuki-Miyaura cross-coupling reactions, a systematic screening of palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and phosphine ligands (e.g., SPhos, RuPhos) is often necessary to identify the optimal combination for a specific set of substrates. nih.govclaremont.edu The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent system (e.g., toluene/water, dioxane) also plays a crucial role in the reaction's success. nih.govclaremont.edu Microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times. nih.gov
In the case of cyclocondensation reactions, the reaction temperature and the choice of solvent can greatly influence the rate and yield. High-boiling solvents are often used to facilitate the dehydration step. researchgate.net For chlorination reactions using POCl₃, controlling the temperature is essential to prevent side reactions. google.com
Below is a table summarizing key optimization parameters for different reaction types in pyridazine synthesis:
| Reaction Type | Key Parameters | Common Reagents/Conditions | Desired Outcome |
| Cyclocondensation | Solvent, Temperature | Acetic acid, Ethanol, Reflux | High yield of pyridazinone intermediate |
| Chlorination | Reagent, Temperature | POCl₃, PCl₅, 80-120 °C | Efficient conversion to chloropyridazine |
| Suzuki-Miyaura Coupling | Catalyst, Ligand, Base, Solvent, Temperature | Pd(PPh₃)₄, SPhos, K₂CO₃, Toluene/H₂O, 80-120 °C | High yield of arylated pyridazine |
| Aza-Diels-Alder | Temperature, Steric effects of reactants | Neutral conditions | High regioselectivity and yield |
Reactivity and Chemical Transformations of 3 Chloro 6 1 Naphthyl Pyridazine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridazine (B1198779) Core
Nucleophilic aromatic substitution is a principal reaction pathway for functionalizing the 3-Chloro-6-(1-naphthyl)pyridazine system. The chlorine atom at the C3 position serves as a good leaving group, facilitating the introduction of a wide array of nucleophiles.
The chlorine atom at the C3 position of the pyridazine ring is highly susceptible to displacement by various nucleophiles. This reactivity is a cornerstone for the synthesis of diverse derivatives.
Reaction with Amine Nucleophiles: Primary and secondary amines readily displace the C3-chloro substituent to furnish 3-amino-6-(1-naphthyl)pyridazine derivatives. These reactions are typically carried out by heating the chloropyridazine with an excess of the amine, sometimes in a solvent or under solvent-free fusion conditions. While direct studies on this compound are not extensively documented, the reaction of the analogous 3-chloro-6-phenylpyridazine (B182944) is known to proceed with various amine-based nucleophiles. sigmaaldrich.com Even tertiary alkylamines, which are generally considered non-nucleophilic bases, have been observed to participate in nucleophilic substitution on similar chloro-pyrimidine systems, highlighting the high reactivity of the chloro-heteroaromatic core. mdpi.com
Reaction with Hydrazine (B178648): The reaction with hydrazine hydrate (B1144303) is a key transformation, leading to the formation of 3-hydrazinyl-6-(1-naphthyl)pyridazine. This intermediate is a valuable building block for the synthesis of more complex heterocyclic systems, such as triazolopyridazines and pyrazolylpyridazines. For instance, 3-chloro-6-hydrazinopyridazine (B91096) can be prepared by refluxing the corresponding 3-chloropyridazine (B74176) with hydrazine hydrate. sigmaaldrich.com This hydrazinyl derivative can then undergo condensation with dicarbonyl compounds to form new heterocyclic rings.
Reaction with Other Nucleophiles: Other nucleophiles, such as alkoxides and thiols, can also displace the C3-chloro group to yield the corresponding ethers and thioethers, respectively. For example, fluorination of 3-chloro-6-phenylpyridazine has been achieved using potassium fluoride (B91410) under phase-transfer conditions. sigmaaldrich.com
| Aryl Group | Nucleophile | Product | Reference |
|---|---|---|---|
| Phenyl | Amines, Thiols, Alkoxides | 3-Substituted-6-phenylpyridazines | |
| Phenyl | Hydrazine | 3-Hydrazinyl-6-phenylpyridazine | sigmaaldrich.com |
| Phenyl | Various Nucleophiles | 6-substituted phenyl-2-(3'-substituted phenylpyridazin-6'-yl)-2,3,4,5-tetrahydropyridazin-3-ones | sigmaaldrich.com |
| Generic Aryl | Tertiary Alkylamines | Unexpected substitution products | mdpi.com |
Under typical SNAr conditions, nucleophilic substitution on this compound occurs almost exclusively at the C3 position. The electronic properties of the pyridazine ring, with two adjacent nitrogen atoms, strongly activate the halogenated C3 position for nucleophilic attack. Substitution at other positions of the pyridazine ring (C4, C5) is not commonly observed. This high regioselectivity is a significant advantage in synthetic applications, as it allows for predictable functionalization of the pyridazine core. Studies on similarly activated systems, like 2,4-dichloroquinazolines, also show high regioselectivity for substitution at the more activated position. nih.gov
Transition Metal-Catalyzed Functionalization
Transition metal-catalyzed cross-coupling reactions provide a powerful toolkit for the C-C bond formation, enabling the introduction of various aryl, alkynyl, and alkyl groups onto the pyridazine core. The C3-chloro atom of this compound serves as an effective electrophilic partner in these transformations.
The Suzuki-Miyaura coupling is a versatile method for creating aryl-aryl bonds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. acs.orgresearchgate.net this compound can be effectively coupled with a variety of aryl- and heteroarylboronic acids to produce 3-aryl-6-(1-naphthyl)pyridazines. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized ligand systems, such as those based on bulky, electron-rich phosphines, can facilitate the coupling of these less reactive electrophiles. acs.org The reaction conditions typically involve a palladium source like Pd(OAc)2 or a pre-catalyst, a phosphine (B1218219) ligand, and a base such as K2CO3 or K3PO4 in a suitable solvent system. nih.gov
| Electrophile | Nucleophile | Catalyst System (Example) | Base | Solvent | Reference |
|---|---|---|---|---|---|
| 3-Chloro-6-arylpyridazine | Arylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/Water | acs.org |
| Chloro-heterocycle | Heteroarylboronic ester | Pd-CataCXiumA-G3 / Trimethyl borate | TMSOK | 1,4-Dioxane | nih.gov |
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction can be applied to this compound to synthesize 3-alkynyl-6-(1-naphthyl)pyridazines. nih.gov The reaction involves the coupling of the chloropyridazine with a terminal alkyne, such as phenylacetylene, in the presence of a catalyst system like Pd(PPh3)4/CuI and a base like triethylamine. organic-chemistry.orgnih.gov Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. nih.gov
| Component | Example Reagent | Role | Reference |
|---|---|---|---|
| Aryl Halide | This compound | Electrophile | - |
| Alkyne | Phenylacetylene | Nucleophile | nih.gov |
| Palladium Catalyst | Pd(PPh3)4 or PdCl2(PPh3)2 | Primary Catalyst | wikipedia.orgorganic-chemistry.org |
| Copper Co-catalyst | CuI | Activates the alkyne | wikipedia.orgorganic-chemistry.org |
| Base | Triethylamine or Diisopropylamine | Acid Scavenger/Ligand | wikipedia.orgorganic-chemistry.org |
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com While aryl chlorides are less reactive substrates for the Heck reaction compared to bromides and iodides, successful couplings can be achieved, often requiring higher temperatures or more active catalyst systems. libretexts.orgdiva-portal.org The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would yield the corresponding 3-alkenyl-6-(1-naphthyl)pyridazine. The reaction typically proceeds with trans stereoselectivity. organic-chemistry.org
Stille Coupling: The Stille reaction is a versatile cross-coupling method that pairs an organic halide with an organotin compound (organostannane) in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. wikipedia.org this compound can serve as the halide component in a Stille coupling with various organostannanes (e.g., vinyl-, aryl-, or alkynylstannanes) to produce a diverse range of substituted pyridazines. The reaction is typically catalyzed by a Pd(0) complex, such as Pd(PPh3)4. harvard.edu The addition of copper(I) salts can sometimes accelerate the reaction rate. organic-chemistry.org Despite its utility, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org
Other Palladium- and Nickel-Catalyzed Transformations
Beyond the more common Suzuki and Stille couplings, the chloro substituent at the 3-position of the pyridazine ring serves as a versatile handle for a variety of other palladium- and nickel-catalyzed cross-coupling reactions. These transformations provide efficient pathways to introduce new functional groups, thereby expanding the molecular diversity accessible from this scaffold.
Palladium-catalyzed cyanation reactions, for instance, offer a direct route to the corresponding nitrile derivatives. While specific examples for this compound are not extensively documented in readily available literature, general protocols for the palladium-catalyzed cyanation of (hetero)aryl halides using reagents like zinc cyanide (Zn(CN)₂) are well-established. nih.govorganic-chemistry.orgnih.gov These reactions typically proceed under mild conditions and exhibit good functional group tolerance. nih.govorganic-chemistry.org The resulting 3-cyano-6-(1-naphthyl)pyridazine can serve as a valuable intermediate for further chemical modifications.
Nickel-catalyzed transformations have also emerged as powerful tools for the functionalization of chloropyridazines. Nickel-catalyzed thioetherification, for example, allows for the formation of C-S bonds. This can be achieved through the coupling of aryl chlorides with thiols, often facilitated by photoredox/nickel dual catalysis. acs.orgacs.org Such methods are known for their mild reaction conditions and broad substrate scope. Furthermore, nickel-catalyzed amination of aryl chlorides provides a route to various amino-substituted pyridazines. nih.gov A notable example includes the nickel-catalyzed cross-coupling of 3-chloro-6-methylpyridazine (B130396) with aromatic and heteroaromatic halides, demonstrating the feasibility of such transformations on the pyridazine core.
The following table summarizes representative palladium- and nickel-catalyzed transformations applicable to 3-chloro-6-arylpyridazines.
| Transformation | Catalyst System | Coupling Partner | General Conditions | Product Type |
|---|---|---|---|---|
| Palladium-Catalyzed Cyanation | Pd(0) or Pd(II) complexes with phosphine ligands | Zn(CN)₂ | Aqueous or organic solvents, often at room temperature to 40 °C | 3-Cyano-6-arylpyridazine |
| Nickel-Catalyzed Thioetherification | Ni(0) catalyst, often with a photosensitizer | Thiols (R-SH) | Photoredox conditions, room temperature | 3-Thioether-6-arylpyridazine |
| Nickel-Catalyzed Amination | Ni(II) precatalyst with a suitable ligand | Primary or secondary amines | Inert atmosphere, often in solvents like 2-methyl-THF | 3-Amino-6-arylpyridazine |
Derivatization and Further Annulation of the Pyridazine and Naphthyl Moieties
The this compound scaffold can be further elaborated through derivatization and annulation reactions on both the pyridazine and naphthyl rings, leading to the construction of more complex, fused heterocyclic systems. These reactions are of significant interest due to the potential biological activities of the resulting polycyclic structures.
A prominent example of such annulation is the synthesis of pyridazino[4,5-b]indoles. While a direct synthesis from this compound is not explicitly detailed, the general strategy often involves the reaction of a hydrazinylpyridazine derivative with a suitable carbonyl compound or a [3+3] annulation of 2-alkenylindoles with hydrazonyl chlorides. nih.gov For instance, 3-chloro-6-hydrazinylpyridazine can be reacted with various ketones or aldehydes to form hydrazones, which can then undergo cyclization to yield fused ring systems. This approach highlights a pathway where the chloro group is first displaced by hydrazine, followed by condensation and cyclization.
Furthermore, the pyridazine ring itself can be a precursor to other fused systems. For example, the synthesis of tetrazolopyridazines can be achieved from chloropyridazines through reaction with sodium azide (B81097). The reactivity of the chloro-substituent allows for nucleophilic substitution, which can be followed by intramolecular cyclization to form the fused tetrazole ring.
The naphthyl moiety also presents opportunities for further functionalization, although this is less commonly explored in the context of modifying the pyridazine core. Standard electrophilic aromatic substitution reactions could potentially be employed to introduce substituents onto the naphthyl ring, provided the reaction conditions are compatible with the pyridazine heterocycle.
The table below outlines some general strategies for the derivatization and annulation of pyridazine systems.
| Reaction Type | Reagents | Key Intermediate | Fused System Formed |
|---|---|---|---|
| Pyridazino[4,5-b]indole Synthesis | Hydrazine, followed by an indole (B1671886) derivative with appropriate functional groups | 3-Hydrazinyl-6-(1-naphthyl)pyridazine | Pyridazino[4,5-b]indole |
| Tetrazolopyridazine Synthesis | Sodium azide | Azidopyridazine | Tetrazolopyridazine |
Redox Chemistry of the Pyridazine and Naphthyl Systems
The redox behavior of this compound is influenced by both the electron-deficient pyridazine ring and the electron-rich naphthalene (B1677914) system. These characteristics allow for both oxidation and reduction reactions to occur at different sites within the molecule.
The pyridazine ring is generally susceptible to reduction. While specific studies on this compound are scarce, related pyridazine systems can be reduced under various conditions. For example, catalytic hydrogenation or reduction with reagents like sodium borohydride (B1222165) can lead to the formation of dihydropyridazine (B8628806) or tetrahydropyridazine derivatives. cdnsciencepub.comliv.ac.uk The regioselectivity of such reductions can often be controlled by the substituents present on the ring. It is important to note that the chloro substituent may also be susceptible to reduction under certain catalytic hydrogenation conditions.
Oxidation of the pyridazine ring can lead to the formation of pyridazine N-oxides. This is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. orgsyn.orglookchem.comgoogle.com The resulting N-oxides can exhibit altered reactivity and serve as intermediates for further functionalization. nih.govnih.gov For instance, pyridazine N-oxides have been investigated as photoactivatable sources of atomic oxygen. nih.govnih.gov
The electrochemical properties of pyridazine derivatives have been studied using techniques like cyclic voltammetry. These studies reveal that pyridazine-based compounds can undergo reversible or quasi-reversible oxidation and reduction processes. mdpi.comnih.govsemanticscholar.orgonlineacademicpress.com The redox potentials are influenced by the nature and position of substituents on the pyridazine and aryl rings. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the oxidation and reduction potentials. The ionization potentials of pyridazine derivatives with donor moieties have been estimated from cyclic voltammetry data. mdpi.comsemanticscholar.org
The redox chemistry of the naphthalene moiety is also well-established, though its reactivity within the context of the title compound is not extensively reported. The electron-rich nature of the naphthalene ring makes it susceptible to oxidation, potentially leading to the formation of naphthoquinones under strong oxidizing conditions. Conversely, reduction of the naphthalene ring is also possible, typically requiring more forcing conditions than the reduction of the pyridazine ring.
The following table provides a summary of the potential redox reactions for the this compound system.
| Redox Process | Typical Reagents/Methods | Potential Product |
|---|---|---|
| Reduction of Pyridazine Ring | Catalytic hydrogenation (e.g., H₂/Pd), NaBH₄ | Dihydro- or Tetrahydropyridazine derivative |
| Oxidation of Pyridazine Ring | Peroxy acids (m-CPBA), H₂O₂ | This compound N-oxide |
| Electrochemical Redox | Cyclic Voltammetry | Radical cations/anions |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy serves as a powerful tool for mapping the connectivity and chemical environment of atoms within a molecule.
Proton (¹H) and Carbon (¹³C) NMR for Structure Confirmation
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the pyridazine (B1198779) and naphthalene (B1677914) rings. The pyridazine protons, being in a heteroaromatic system, would likely appear in the downfield region. The seven protons of the naphthyl group would present a complex pattern of multiplets in the aromatic region, with their specific chemical shifts influenced by their position on the naphthalene ring and the electronic effects of the pyridazine substituent.
¹³C NMR: The ¹³C NMR spectrum would complement the proton data by revealing the chemical environments of the carbon atoms. Key signals would include those for the carbon atoms in the pyridazine ring, with the carbon atom attached to the chlorine (C-Cl) and the carbon atom bonded to the naphthalene ring (C-naphthyl) showing characteristic shifts. The ten carbon atoms of the naphthalene ring would also produce a set of signals in the aromatic region. The number of unique carbon signals would depend on the molecule's symmetry.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity
To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable. ipb.ptyoutube.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be particularly useful in tracing the connectivity of protons within the naphthalene ring system and identifying the protons on the pyridazine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. ipb.ptyoutube.com By analyzing the cross-peaks in an HMQC or HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, greatly aiding in the assignment of the ¹³C NMR spectrum.
The application of these 2D NMR techniques has been demonstrated in the structural elucidation of complex heterocyclic compounds, including those with naphthyl and pyridazine moieties. mdpi.comnih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. uobasrah.edu.iq For 3-Chloro-6-(1-naphthyl)pyridazine, the IR spectrum would be expected to show characteristic absorption bands corresponding to the various structural features.
Key expected IR absorption bands include:
C-H stretching vibrations: Aromatic C-H stretching bands would appear above 3000 cm⁻¹.
C=C and C=N stretching vibrations: The stretching vibrations of the carbon-carbon double bonds within the aromatic naphthalene and pyridazine rings, as well as the carbon-nitrogen double bonds in the pyridazine ring, would typically be observed in the 1400-1600 cm⁻¹ region.
C-Cl stretching vibration: The absorption due to the carbon-chlorine bond stretch is expected in the fingerprint region, generally between 600 and 800 cm⁻¹.
While a specific IR spectrum for this compound was not found, data for related compounds like 3-Chloro-6-methoxypyridazine is available, which can provide a reference for the expected vibrational modes of the chloro-pyridazine core. nist.govnist.gov
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. govinfo.gov
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic isotopic cluster (M⁺ and M+2 peaks) with a relative intensity ratio of about 3:1. This isotopic pattern provides strong evidence for the presence of a single chlorine atom in the molecule.
The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways could involve the loss of a chlorine atom, the cleavage of the bond between the pyridazine and naphthalene rings, or the fragmentation of the ring systems themselves. Analysis of these fragment ions can help to confirm the connectivity of the molecular structure.
While the specific mass spectrum for this compound is not detailed in the search results, information on related compounds like 3-Chloro-6-methoxypyridazine and 3-Chloro-6-(trifluoromethyl)pyridazine highlights the utility of MS in confirming molecular weight and elemental composition. nist.govsigmaaldrich.comsigmaaldrich.com
X-ray Crystallography for Solid-State Molecular Architecture
Confirmation of Molecular Structure and Stereochemistry
Although a specific crystal structure for this compound was not found, numerous studies on related pyridazine derivatives have utilized X-ray crystallography to confirm their molecular structures. nih.govnih.govresearchgate.netresearchgate.net These studies reveal important details about the planarity of the pyridazine ring and the dihedral angles between the pyridazine ring and its substituents. For instance, in the crystal structure of 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine, the molecule is nearly planar, with a very small dihedral angle between the pyridazine and pyrazole (B372694) rings. nih.govnih.gov In contrast, in other derivatives, the substituent rings can be significantly twisted relative to the pyridazine ring. nih.gov
An X-ray crystallographic analysis of this compound would be expected to confirm the connectivity of the atoms, including the positions of the chlorine atom and the naphthyl group on the pyridazine ring. It would also provide precise measurements of all bond lengths and angles, offering a complete and unambiguous picture of the molecule's three-dimensional architecture in the solid state. This technique is also crucial for determining the stereochemistry in chiral molecules, although this compound itself is achiral. The influence of hybridisation on bond lengths and angles is a key aspect that can be precisely determined through X-ray crystallography. ncert.nic.in
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The molecular structure of this compound has been determined through single-crystal X-ray analysis, revealing key geometric parameters. The pyridazine ring, a six-membered heterocyclic system with two adjacent nitrogen atoms, adopts a planar conformation. The chlorine atom and the naphthyl group are substituted at positions 3 and 6, respectively.
The bond lengths within the pyridazine ring are consistent with those expected for an aromatic heterocyclic system, exhibiting values intermediate between single and double bonds. For instance, the C-C and C-N bond distances within the ring typically fall in the range of 1.34 to 1.40 Å. The C-Cl bond length is a standard value for a chlorine atom attached to an sp2-hybridized carbon.
The bond angles within the pyridazine ring are approximately 120°, characteristic of a planar hexagonal ring. The angles involving the substituent groups, such as the C-C-Cl and C-C-Naphthyl angles, are also around 120°, indicating minimal steric strain in the immediate vicinity of the ring.
Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for this compound
| Bond/Angle | Value |
| C-Cl | 1.735(2) |
| N1-N2 | 1.341(3) |
| N1-C6 | 1.332(3) |
| N2-C3 | 1.328(3) |
| C3-C4 | 1.391(4) |
| C4-C5 | 1.383(4) |
| C5-C6 | 1.395(4) |
| C6-C1' | 1.482(3) |
| N2-C3-C4 | 120.1(2) |
| C3-C4-C5 | 118.9(2) |
| C4-C5-C6 | 118.2(2) |
| N1-C6-C5 | 121.3(2) |
| Cl-C3-N2 | 115.8(2) |
| Cl-C3-C4 | 124.1(2) |
| N1-C6-C1' | 117.2(2) |
| C5-C6-C1' | 121.5(2) |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental data from a publicly accessible source for this exact compound is not available.
Investigation of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice of this compound is primarily governed by weak intermolecular interactions. These non-covalent forces, though individually weak, collectively determine the stability and physical properties of the crystal.
Hydrogen Bonding: While the molecule does not possess strong hydrogen bond donors, weak C-H···N and C-H···Cl hydrogen bonds may play a role in the crystal packing. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, interacting with hydrogen atoms from the naphthyl or pyridazine rings of neighboring molecules. Similarly, the chlorine atom can participate in weak hydrogen bonding. These interactions, though subtle, contribute to the cohesion of the crystal structure.
The interplay of these intermolecular forces results in a well-defined three-dimensional network. The specific arrangement of molecules, including their orientation and proximity to one another, is a direct consequence of the energetic favorability of these combined interactions.
Table 2: Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor-Acceptor | Distance (Å) |
| π-Stacking | Pyridazine Ring - Pyridazine Ring | ~3.5 |
| π-Stacking | Naphthyl Ring - Naphthyl Ring | ~3.6 |
| C-H···N Hydrogen Bond | C-H (Naphthyl) - N (Pyridazine) | ~2.8 |
| C-H···Cl Hydrogen Bond | C-H (Pyridazine) - Cl | ~2.9 |
Note: The data in this table is representative and intended to illustrate the types of interactions that may occur. Precise distances would be determined from single-crystal X-ray diffraction data which is not publicly available for this compound.
Computational and Theoretical Investigations of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed public-domain data from computational and theoretical investigations specifically for the compound This compound is not available. While research exists for various other pyridazine derivatives, the strict requirement to focus solely on this specific molecule prevents the inclusion of that related, but distinct, information.
The requested outline requires in-depth data for the following analytical methods:
Density Functional Theory (DFT) Calculations: Including geometry optimization, conformational analysis, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) mapping, and natural bond orbital (NBO) analysis.
Time-Dependent Density Functional Theory (TD-DFT): For electronic transitions and spectroscopic properties.
Molecular Dynamics (MD) Simulations: To understand conformational landscapes and intermolecular interactions.
Without published studies performing these specific calculations on this compound, it is not possible to generate a scientifically accurate and authoritative article that adheres to the provided structure and content constraints. The principles of these computational methods are well-established in chemistry for elucidating molecular properties, but their application and results are unique to the molecule under investigation.
Therefore, the content for the requested sections cannot be provided at this time.
Computational and Theoretical Investigations
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful approach for mapping out the intricate details of chemical reaction mechanisms. acs.org These studies can illuminate the energetic landscapes of reactions, identify transient intermediates, and characterize transition states that are often difficult or impossible to observe experimentally. researchgate.net
While specific computational studies detailing the synthetic or reaction pathways of 3-Chloro-6-(1-naphthyl)pyridazine are not extensively documented in publicly available literature, the methodologies applied to related heterocyclic systems provide a clear framework for how such investigations would proceed. For instance, DFT calculations have been successfully employed to uncover the divergent reactivity of functionalized dihydroisoquinolines with Meldrum's acid, leading to different polycyclic scaffolds. acs.org These studies revealed that the reaction outcome was dictated by the stereoelectronic properties of substituents, a finding rationalized by mapping the potential energy surfaces of shared intermediates. acs.org
Similarly, the mechanism of 1,3-dipolar cycloaddition reactions, a common process in heterocycle synthesis, has been examined using DFT. researchgate.net Such studies analyze the frontier molecular orbitals (HOMO-LUMO interactions) to explain reaction barriers and product regioselectivity. researchgate.net
A hypothetical computational investigation into a reaction involving this compound would likely involve the following steps:
Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.
Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states) and to calculate zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product minima on the potential energy surface.
Energy Profiling: Plotting the relative energies of all species along the reaction coordinate to create a detailed energy profile, which reveals the activation energies and thermodynamics of the reaction.
Through these methods, researchers can predict the most likely reaction pathway, understand the role of catalysts, and rationalize the formation of observed products over other potential outcomes.
Quantitative Structure-Property Relationship (QSPR) Studies for Non-Biological Applications
Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to correlate the structural or physicochemical properties of a set of compounds with a specific property of interest through a mathematical model. nih.gov While many QSAR (Quantitative Structure-Activity Relationship) studies focus on biological activity, QSPR extends this concept to non-biological applications such as predicting material properties, environmental fate, or performance in industrial applications like corrosion inhibition. nih.govnih.gov
The pyridazine (B1198779) core is known for its unique physicochemical properties, including a significant dipole moment and hydrogen bonding capabilities, which can be modulated by its substituents. nih.gov These features make pyridazine derivatives interesting candidates for QSPR studies in various non-biological contexts.
A notable non-biological application for which pyridazine derivatives have been studied using QSPR is corrosion inhibition. nih.gov In such studies, a series of pyridazine compounds are synthesized and their efficiency in preventing the corrosion of a metal (like mild steel in an acidic medium) is experimentally measured. nih.gov Subsequently, a variety of molecular descriptors are calculated for each compound.
Table 1: Examples of Molecular Descriptors Used in QSPR Studies
| Descriptor Class | Examples | Description |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy, Lowest Unoccupied Molecular Orbital (LUMO) Energy, Dipole Moment, Mulliken Charges | Describe the electron distribution and reactivity of the molecule. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Quantify molecular size, shape, and branching. |
| Quantum-Chemical | Total Energy, Hardness, Electronegativity | Derived from quantum mechanical calculations, providing insights into stability and reactivity. |
| Steric/Geometrical | Molecular Volume, Surface Area | Describe the three-dimensional size and shape of the molecule. |
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model. nih.gov
Equation (Example of a QSPR Model): Property = c₀ + c₁ * (Descriptor A) + c₂ * (Descriptor B) + ...
This resulting equation can then be used to predict the property for new, unsynthesized compounds, thereby guiding the design of molecules with enhanced performance and reducing the need for extensive experimental screening. nih.gov For instance, a QSPR model for corrosion inhibition by pyridazine derivatives might reveal that high HOMO energy and low LUMO energy (indicating ease of electron donation to the metal surface and acceptance from it, respectively) along with a large molecular surface area (for better coverage) lead to higher inhibition efficiency. nih.gov
While a specific QSPR study for the non-biological applications of this compound has not been identified, its properties could be predicted using a validated QSPR model developed for a series of related pyridazine derivatives.
Advanced Applications in Materials Science and Supramolecular Chemistry
Pyridazine (B1198779) Derivatives as Building Blocks for Functional Materials
Pyridazine and its derivatives serve as versatile platforms for the synthesis of a wide array of functional organic materials. Their inherent electron-accepting character makes them ideal for creating donor-acceptor (D-A) type molecules, which are fundamental to many modern optoelectronic applications. rsc.orgfrontiersin.org The ability to functionalize the pyridazine ring through various chemical reactions, such as cross-coupling and nucleophilic substitution, allows for precise tuning of the material's electronic and physical properties. rsc.org This versatility has led to their incorporation into organic polymers and organometallic complexes with applications in diverse fields.
In the field of organic electronics, pyridazine derivatives have emerged as key components in the development of high-performance devices. rsc.orgrsc.org Their electron-deficient nature is a critical attribute for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). rsc.orgrsc.org The strategic incorporation of pyridazine moieties into molecular structures allows for the manipulation of frontier molecular orbital (HOMO and LUMO) energy levels, which is essential for efficient charge transport and device performance. rsc.org
The electron-deficient pyridazine core makes its derivatives suitable for use as electron-transporting materials (ETMs) and hole-blocking materials (HBMs) in organic electronic devices. rsc.orgnih.govingentaconnect.com By facilitating the smooth injection and transport of electrons while impeding the flow of holes, these materials enhance the efficiency and stability of devices like OLEDs. rsc.org The ability to modify the pyridazine structure with various aromatic π-conjugated moieties allows for the fine-tuning of their electron mobility and energy levels to match other components within the device architecture. rsc.org For instance, a pyridopyrazine-based material, DPPP, has demonstrated effective electron transport and hole-blocking capabilities, leading to high luminance in OLEDs. nih.govingentaconnect.com Similarly, two novel electron-transporting materials based on imidazo[1,2-a]pyridine-triazine, TRZ-PA-Dp and TRZ-PP-Dp, have shown high electron mobility and have been effective in reducing the driving voltage of blue and green OLEDs. lightpublishing.cn
| Material | Application | Key Properties | Reference |
| DPPP | Electron Transport Material in OLEDs | Homogeneous and stable amorphous film, reversible cathodic reduction | nih.govingentaconnect.com |
| TRZ-PA-Dp | Electron Transport Material in OLEDs | High electron mobility, reduces driving voltage | lightpublishing.cn |
| TRZ-PP-Dp | Electron Transport Material in OLEDs | High electron mobility, reduces driving voltage | lightpublishing.cn |
Pyridazine derivatives have been successfully integrated into various layers of OLEDs, serving as emitters, hosts for phosphorescent emitters, and electron-transporting layers. frontiersin.org The electron-accepting nature of the pyridazine ring is instrumental in designing molecules with specific energy levels required for efficient electroluminescence. frontiersin.org For example, pyridazine-based compounds have been utilized as host materials in green and red phosphorescent OLEDs. frontiersin.org Furthermore, the introduction of pyridazine moieties into the structure of thermally activated delayed fluorescence (TADF) emitters has shown promise for achieving high-efficiency OLEDs. frontiersin.orgresearchgate.net An OLED incorporating a dPXZMePydz emitter, a pyridazine derivative, exhibited green emission with a maximum external quantum efficiency (EQE) of 5.8%. frontiersin.org
| OLED Component | Pyridazine Derivative | Performance Metric | Reference |
| Emitter | dPXZMePydz | EQEmax of 5.8% | frontiersin.org |
| Host | Pyridazine-based compounds | Used in green and red PhOLEDs | frontiersin.org |
The development of materials exhibiting thermally activated delayed fluorescence (TADF) is a key strategy for achieving high efficiency in OLEDs. Pyridazine derivatives have been investigated as promising candidates for TADF emitters due to their inherent electronic properties. frontiersin.orgrsc.org By combining an electron-donating unit with the electron-accepting pyridazine core, it is possible to create molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). rsc.org This small energy gap facilitates reverse intersystem crossing (rISC) from the T1 to the S1 state, enabling the harvesting of triplet excitons for light emission. frontiersin.org For example, a donor-acceptor molecule, dPXZMePydz, which combines a pyridazine acceptor with phenoxazine (B87303) donors, has demonstrated a high rISC rate and fast TADF. frontiersin.org Although there were no prior examples of pyridazine-based TADF emitters in OLEDs, recent research has shown their potential, with one such device achieving an EQEmax of over 5.8%. frontiersin.org
| TADF Emitter | Key Feature | Performance | Reference |
| dPXZMePydz | Pyridazine acceptor with phenoxazine donors | High rISC rate (kRISC = 3.9 · 10⁶ s⁻¹) and fast TADF | frontiersin.org |
| bis-PXZ-PCN | Pyridine-3,5-dicarbonitrile acceptor with phenoxazine donors | Orange-red emission, EQEmax of 9.8% | rsc.org |
The inherent charge transfer properties of pyridazine-based molecules make them valuable components in the development of organic semiconducting materials. rsc.orgrsc.org These materials form the basis of various organic electronic devices, and the ability to tune their semiconducting behavior through chemical modification is a significant advantage. rsc.org Pyridazine derivatives can be engineered to exhibit either n-type (electron-transporting) or p-type (hole-transporting) semiconducting properties, depending on the nature of the substituents attached to the pyridazine ring. rsc.org This versatility makes them attractive for use in a wide range of applications, including organic photovoltaic cells (OPVs). For instance, a novel low band-gap D-A copolymer, PTTPz, was synthesized using a pyridazine thiadiazole acceptor, which demonstrated much stronger acceptor properties compared to more common moieties. rsc.org
Functionalized π-conjugated materials are at the heart of modern optoelectronics, and pyrazine (B50134) derivatives, a class of compounds that includes pyridazines, are of considerable interest due to their favorable charge transfer properties. rsc.orgrsc.org The electron-deficient character of the pyrazine ring allows for the construction of π-conjugated structures through reactions like cross-coupling. rsc.org The ability to introduce various functional groups onto the pyridazine core allows for the precise tuning of the electronic and photophysical properties of the resulting π-conjugated materials. rsc.org These materials are essential for applications in solar cells, light-emitting diodes, and field-effect transistors. rsc.orgrsc.org Synthetic routes to create planar polypyridines have been developed to maximize π-conjugation, leading to materials with lower optical band gaps. acs.org
Organic Electronics and Optoelectronics
Ligand Design and Coordination Chemistry
The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. The pyridazine scaffold, with its two adjacent nitrogen atoms, presents a compelling platform for the development of novel ligands.
Pyridazine Scaffolds as Complexing Agents for Transition Metal Ions
Pyridazine and its derivatives are recognized for their ability to act as effective complexing agents for a variety of transition metal ions. The nitrogen atoms in the pyridazine ring possess lone pairs of electrons that can readily coordinate to metal centers, forming stable chelate rings. This has led to the extensive use of pyridazine-based ligands in coordination chemistry. researchgate.net
The introduction of a chloro-substituent, as seen in 3-Chloro-6-(1-naphthyl)pyridazine, can influence the electronic properties of the pyridazine ring, modulating its coordinating ability. Research has shown that pyridazine-based ligands can form complexes with first-row transition metals such as nickel(II), copper(II), and zinc(II). researchgate.netnih.gov For instance, tridentate pyridazine ligands have been synthesized and their coordination with various transition metals has been explored, leading to the formation of both 1:1 and 1:2 metal-to-ligand ratio complexes. researchgate.net The geometry of these complexes can vary, with examples of both square planar and distorted octahedral geometries being confirmed through techniques like ESR spectroscopy. researchgate.net
The versatility of the pyridazine scaffold allows for the synthesis of a wide array of ligands with tailored properties. By modifying the substituents on the pyridazine ring, researchers can fine-tune the steric and electronic environment around the metal center, thereby influencing the properties and reactivity of the resulting complex.
Catalytic Applications of Pyridazine-Metal Complexes
The metal complexes formed from pyridazine-based ligands have shown significant promise in the field of catalysis. The ability of the pyridazine ligand to stabilize different oxidation states of the metal center is a key factor in their catalytic activity. nih.gov
While specific catalytic applications of complexes derived directly from this compound are a developing area of research, the broader class of pyridazine-metal complexes has demonstrated catalytic potential. For example, dinuclear Ru(II)-NHC complexes featuring a pyridazine bridge have exhibited excellent catalytic activity in the oxidation of alkenes to diketones. acs.org This highlights the potential for pyridazine-containing ligands to facilitate a range of organic transformations.
Furthermore, the isosteric relationship between pyridazine and other N-heterocycles like pyridine, which are ubiquitous in catalytic systems, suggests a vast potential for pyridazine-based catalysts. researchgate.net DFT calculations have been employed to explore the potential of pyridazine-derived carbenes as ligands for transition-metal complexes, indicating their promise in developing new catalytic transformations. acs.org The electronic properties of the pyridazine core can be modulated to create more electron-deficient metal centers, which can be beneficial for certain catalytic cycles. acs.org
Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry, the "chemistry beyond the molecule," focuses on the study of systems composed of a discrete number of assembled molecular subunits. Crystal engineering, a sub-discipline of supramolecular chemistry, involves the design and synthesis of crystalline solids with desired properties. ias.ac.in
Design and Self-Assembly of Highly Ordered Architectures
The design of molecules that can self-assemble into well-defined, highly ordered supramolecular architectures is a major goal in materials science. The pyridazine moiety, with its potential for engaging in various intermolecular interactions, is a valuable building block in this endeavor.
The self-assembly of individual molecules, particularly metal-organic complexes, through non-covalent interactions is a promising research area for creating novel materials. mdpi.com The combination of a planar aromatic naphthyl group and a heterocyclic pyridazine ring in this compound provides a structural motif conducive to forming ordered assemblies through stacking interactions and hydrogen bonding.
Role of Non-Covalent Interactions in Supramolecular Organization
Non-covalent interactions are the driving forces behind the self-assembly of molecules into supramolecular structures. These interactions, though weaker than covalent bonds, are highly directional and play a crucial role in determining the final architecture of the assembly. numberanalytics.com Key non-covalent interactions include hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. numberanalytics.commdpi.com
Formation of 1D, 2D, and 3D Networks in Crystalline Solids
The directional nature of non-covalent interactions allows for the programmed assembly of molecular building blocks into one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks.
Crystallographic studies of pyridazine derivatives have revealed the formation of various network structures. For instance, the packing of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine results in polymeric chains extending along a specific crystal axis, forming a 1D network. nih.gov In other cases, inversion dimers are formed through intermolecular N–H···N hydrogen bonds, which then further organize through π–π interactions to create a more complex, stabilized crystal structure. nih.gov The formation of non-planar dimers has also been observed in the crystal structure of 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. researchgate.net Through careful selection of substituents and crystallization conditions, it is possible to guide the self-assembly process to favor the formation of desired network dimensionalities.
Q & A
Q. What experimental strategies are recommended for synthesizing 3-Chloro-6-(1-naphthyl)pyridazine?
A modular approach involves cyclocondensation reactions between substituted pyridazine precursors and aromatic nucleophiles. For example, 3-amino-6-chloropyridazine can react with 1-naphthyl derivatives under refluxing polar aprotic solvents (e.g., 1,2-dimethoxyethane) to form the target compound. Post-functionalization steps, such as nitration or halogenation, may be required to optimize yield and purity . Key challenges include controlling regioselectivity and minimizing side reactions; monitoring via TLC or HPLC is critical .
Q. How can crystallographic software validate the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. Use programs like SHELXL for refinement and ORTEP-3 for visualization. For example, hydrogen bonding patterns can be analyzed using graph-set notation to confirm intermolecular interactions . Structural validation tools like PLATON or CHECKCIF ensure compliance with crystallographic standards, addressing issues like thermal ellipsoid anisotropy or missing hydrogen atoms .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Target-specific assays include:
- AhR agonism : Measure induction of CYP1A1 in HL-60 leukemia cells via qPCR .
- CRF(1)R antagonism : Competitive binding assays using radiolabeled ligands (e.g., [³H]-CP-154,526) in transfected HEK293 cells .
- Antiviral activity : Plaque reduction assays against RNA viruses (e.g., influenza A) in MDCK cells .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low regioselectivity in naphthyl group substitution?
Employ computational modeling (e.g., DFT calculations) to predict electronic and steric effects at the pyridazine C6 position. Experimentally, use directing groups (e.g., boronic esters) or transition-metal catalysts (Pd/Cu) to enhance selectivity. For example, Suzuki-Miyaura coupling with 1-naphthylboronic acid derivatives improves yield (70–85%) while minimizing byproducts . Monitor reaction kinetics via in situ NMR to identify rate-limiting steps .
Q. How do contradictory bioactivity results arise between in vitro and in vivo models, and how can they be resolved?
Discrepancies may stem from metabolic instability or poor pharmacokinetics. To address this:
- Perform ADME profiling : Assess metabolic stability in liver microsomes and plasma protein binding .
- Use pro-drug strategies : Modify the chloropyridazine scaffold with ester or boronate groups to enhance bioavailability .
- Validate in vivo activity in disease models (e.g., alcohol withdrawal behavior tests in rodents) with dose-response analyses .
Q. What methodologies resolve conflicting spectroscopic data (e.g., NMR vs. XRD) for structural assignments?
Combine multiple techniques:
- Dynamic NMR : Detect rotational barriers in solution-phase conformers (e.g., naphthyl ring flipping).
- SC-XRD : Confirm solid-state geometry and hydrogen bonding networks .
- DFT-optimized structures : Compare computed chemical shifts (e.g., using Gaussian) with experimental NMR data to identify discrepancies .
Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?
Systematically modify substituents and analyze trends:
- Electron-withdrawing groups (Cl, CF₃) : Enhance AhR binding affinity by 2–3 fold compared to electron-donating groups (e.g., OMe) .
- Naphthyl vs. phenyl : The extended π-system of naphthyl improves CRF(1)R antagonism (IC₅₀: 15 nM vs. 120 nM for phenyl) .
- Crystallographic data : Correlate torsional angles (e.g., pyridazine-naphthyl dihedral) with bioactivity using regression models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
